(2S,3S)-2-formyl-3-phenyloxirane

β-Lactam antibiotics Staudinger cycloaddition Asymmetric induction

(2S,3S)-2-Formyl-3-phenyloxirane (IUPAC: (2S,3S)-3-phenyloxirane-2-carbaldehyde; CAS 121651-02-3) is a trans-configured, enantiopure chiral epoxyaldehyde of molecular formula C₉H₈O₂ and molecular weight 148.16 g/mol. The compound bears two contiguous stereocenters on an oxirane ring, substituted at C2 with a formyl group and at C3 with a phenyl group.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 121651-02-3
Cat. No. B058508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-formyl-3-phenyloxirane
CAS121651-02-3
SynonymsOxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI)
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C=O
InChIInChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1
InChIKeyMNDACYSEJXGHML-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2S,3S)-2-Formyl-3-phenyloxirane (CAS 121651-02-3): Chiral Epoxyaldehyde Building Block for Stereodefined Synthesis


(2S,3S)-2-Formyl-3-phenyloxirane (IUPAC: (2S,3S)-3-phenyloxirane-2-carbaldehyde; CAS 121651-02-3) is a trans-configured, enantiopure chiral epoxyaldehyde of molecular formula C₉H₈O₂ and molecular weight 148.16 g/mol . The compound bears two contiguous stereocenters on an oxirane ring, substituted at C2 with a formyl group and at C3 with a phenyl group. It belongs to the class of 2,3-epoxyaldehydes derived from cinnamyl alcohol via Sharpless asymmetric epoxidation, a route that reliably delivers enantiomeric excesses above 90% [1]. Its principal established application is as a chiral auxiliary and stereodirecting building block in the asymmetric synthesis of β-lactam antibiotics via the Staudinger ketene–imine cycloaddition, where the (2S,3S) absolute configuration dictates the stereochemical outcome at the azetidinone ring junction [2]. The compound is supplied primarily for research and further manufacturing use, typically at ≥95% purity, and requires storage at −20 °C under inert atmosphere to preserve aldehyde integrity [2].

Why Generic Substitution Fails for (2S,3S)-2-Formyl-3-phenyloxirane: Stereochemical Identity, Reactivity, and Procurement Risk


Substituting (2S,3S)-2-formyl-3-phenyloxirane with its enantiomer (2R,3S), the racemic trans mixture (CAS 71403-94-6), the cis diastereomer (CAS 99773-54-3), or a non-formyl analog (e.g., 2-methyl-3-phenyloxirane or ethyl 3-phenylglycidate) is not a functionally equivalent procurement decision. The (2S) absolute configuration at the formyl-bearing carbon directly determines whether the downstream β-lactam product adopts the natural cephalosporin stereochemistry or the unnatural diastereomer, with diastereomeric ratios shifting from as high as 97:3 to the opposite sense upon enantiomer swap [1]. The formyl substituent exerts a strong electron-withdrawing effect (σₚ ≈ +0.42 for CHO) that dictates regioselectivity in nucleophilic ring-opening—directing attack to the β-carbon—in a manner not replicated by alkyl or ester substituents . Furthermore, a documented CAS registry ambiguity exists: CAS 121651-02-3 is registered under the 9CI name as the (2S,3R) configuration, yet multiple research suppliers list it as (2S,3S); procurement without independent stereochemical verification therefore carries identity risk not present with well-characterized single-enantiomer alternatives . The quantitative evidence below establishes the dimensions along which this specific stereoisomer is non-interchangeable with its closest analogs.

Quantitative Differentiation Evidence for (2S,3S)-2-Formyl-3-phenyloxirane vs. Closest Analogs


Diastereoselectivity in β-Lactam Cycloaddition: (2S,3S) vs. (2R,3S) Epoxyaldehyde Imines

The (2S)-configured epoxyaldehyde (2S,3S)-2-formyl-3-phenyloxirane, converted to its epoxyimine, induces high asymmetric induction in the Staudinger ketene–imine cycloaddition to afford cis-azetidinones with the natural cephalosporin absolute configuration. When the enantiomeric (2R,3S)-epoxyaldehyde is employed under identical conditions, the opposite diastereomer predominates. Table 1 of US Patent 4,937,331 reports that the epoxyimine derived from (2S,3R)-2-formyl-3-phenyloxirane (Imine I) reacts with phthalimidoacetyl chloride to give diastereomeric ratios ranging from 87:13 to 97:3, with chromatographed yields of 60–85% [1]. The (2S) aldehyde provides the diastereomer possessing the absolute configuration matching natural cephalosporins; the (2R) aldehyde provides the unnatural diastereomer. The diastereomeric ratio is tunable by choice of nitrogen protecting group, with 2,4-dimethoxybenzyl (DMB) delivering 94:6 dr and 85% yield [1].

β-Lactam antibiotics Staudinger cycloaddition Asymmetric induction

Formyl-Directed Regioselectivity in Nucleophilic Ring-Opening: Electronic Control vs. Alkyl- or Ester-Substituted Analogs

The formyl substituent at C2 of (2S,3S)-2-formyl-3-phenyloxirane is a strong electron-withdrawing group (Hammett σₚ ≈ +0.42) that polarizes the oxirane ring, rendering the β-carbon (C3, benzylic position) more electrophilic and directing nucleophilic attack to that site. This effect has been quantified for the broader class of para-substituted trans-2,3-diaryloxiranes under LiBr/Amberlyst 15 ring-opening conditions: oxiranes bearing a strong EWG (NO₂, CF₃) on one aryl ring undergo exclusive β-opening (regioisomer ratio 69:31 to 100:0 β:α), whereas those bearing an EDG (OCH₃) undergo exclusive α-opening (95% α, d.r. 3:2) . By class-level inference, the formyl-substituted phenyloxirane is predicted to exhibit strongly β-selective ring-opening, in contrast to alkyl-substituted phenyloxiranes (e.g., 2-methyl-3-phenyloxirane) where the electronic bias is absent, or ester-substituted analogs (e.g., ethyl 3-phenylglycidate) where the ester EWG is weaker (σₚ ≈ +0.45 for CO₂Et but with resonance donation) and regioselectivity may differ [1].

Regioselective epoxide opening Electronic effects Donor–acceptor oxiranes

Enantioselective Recognition by Soluble Epoxide Hydrolase: (S,S)- vs. (R,R)-Phenyloxirane Hydrolysis Rates

Recombinant human and mouse soluble epoxide hydrolase (sEH) exhibits pronounced enantioselectivity in the hydrolysis of phenyloxirane substrates: (S,S)-configured alkyl-phenyloxiranes are hydrolyzed significantly faster than their (R,R)-counterparts, while cress sEH displays the opposite enantiopreference [1]. In a preparative resolution experiment, (2R,3R)-3-phenylglycidol was obtained in 31% yield with high enantiopurity from racemic 3-phenylglycidol using human sEH as catalyst, with the enzyme preferentially hydrolyzing the (S,S)-enantiomer and leaving the (R,R)-enantiomer unreacted [1]. The sEH enzymes were found to be regioselective at the benzylic carbon of phenyloxiranes, consistent with an active-site tyrosine acting as a general acid catalyst [1]. By cross-study extrapolation, (2S,3S)-2-formyl-3-phenyloxirane is predicted to be a competent substrate for human/mouse sEH with preferential hydrolysis of the (S,S)-enantiomer, whereas the (R,R)-enantiomer would be hydrolyzed more slowly—a differential that matters both for metabolic stability assessment and for biocatalytic resolution strategies.

Epoxide hydrolase Enantioselective hydrolysis Xenobiotic metabolism

Chromatographic and Storage Stability: Epoxyaldehyde Integrity vs. Epoxyester Analogs

Chiral 2,3-epoxyaldehydes of the phenyloxirane class, including (2S,3S)-2-formyl-3-phenyloxirane, have been explicitly demonstrated to be stable to silica gel chromatographic purification—a property not universally shared by epoxyaldehydes, which are often prone to acid-catalyzed rearrangement or ring-opening on silica. US Patent 4,937,331 states that 'the chiral epoxy aldehydes provided by this invention have been found to be stable to silica gel chromatography and can be stored for several weeks at −20 °C under nitrogen without significant decomposition' [1]. This contrasts with epoxyesters (e.g., ethyl 3-phenylglycidate), which are more hindered and may undergo elimination or epimerization under similar chromatographic or storage conditions. The Swern oxidation route from the corresponding epoxy alcohol provides the aldehyde in good purity, though CrO₃/pyridine or SO₃/pyridine oxidations give lower yields but higher purity [1].

Epoxyaldehyde stability Silica gel chromatography Cold storage

Synthetic Provenance and Enantiopurity: Sharpless Epoxidation-Derived vs. Darzens Condensation-Derived Material

(2S,3S)-2-Formyl-3-phenyloxirane is accessed via Swern oxidation of (2S,3S)-2,3-epoxy-3-phenylpropanol, which itself is prepared by Sharpless asymmetric epoxidation of cinnamyl alcohol. The Sharpless epoxidation reliably delivers enantiomeric excesses ≥90% for allylic alcohol substrates [1]. This contrasts with the alternative Darzens condensation route to 3-phenyloxirane-2-carbaldehyde derivatives, which typically yields racemic or low-ee trans material with cis:trans ratios of approximately 1:1 to 1:2 [2]. The Sharpless-derived material therefore provides a defined and predictable enantiopurity baseline. The subsequent Swern oxidation proceeds with retention of stereochemistry at both centers; CrO₃/pyridine and SO₃/pyridine oxidations give lower yields but higher purity, offering a tunable purity–yield trade-off at the production stage [3].

Sharpless asymmetric epoxidation Enantiomeric excess Cinnamyl alcohol

CAS Registry Stereochemical Ambiguity: (2S,3S) Vendor Designation vs. (2S,3R) Authoritative Nomenclature

CAS 121651-02-3 presents a critical procurement consideration: the authoritative 9CI (9th Collective Index) name registered for this CAS number is Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)-, and authoritative databases including ChemicalBook, ChemBlink, and ichemistry.cn consistently list the stereochemistry as (2S,3R) [1]. However, multiple research chemical suppliers market this same CAS number under the (2S,3S) designation, with the IUPAC name (2S,3S)-3-phenyloxirane-2-carbaldehyde . This discrepancy arises from differences in priority assignment: when the aldehyde carbon is designated as C1 of the carbaldehyde substituent, the oxirane carbons become C2 and C3 with (2S,3R) configuration; when the formyl group is treated as a substituent named '2-formyl,' the priority assignment can yield (2S,3S). Importantly, both descriptors refer to the same physical enantiomer—cis/trans nomenclature (the compound is trans) combined with one defined center resolves the ambiguity—but the inconsistent naming creates a verification burden that does not exist for the enantiomeric (2R,3S)-3-phenyloxirane-2-carbaldehyde (CAS 126720-47-6), which has a single consistent naming across all databases [2].

Stereochemical nomenclature CAS registry integrity Procurement quality control

High-Value Application Scenarios for (2S,3S)-2-Formyl-3-phenyloxirane Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of Natural-Configuration Cephalosporin and Carbacephem β-Lactam Intermediates

The (2S,3S) configuration of the epoxyaldehyde directly translates to the natural stereochemistry of the β-lactam ring junction in cephalosporin and carbacephem antibiotics. As demonstrated in US Patent 4,937,331, the (2S)-epoxyimine cycloaddition yields the diastereomer matching the natural series with dr up to 97:3 and chromatographed yields reaching 85% [1]. This application leverages the absolute stereochemical fidelity that cannot be achieved with the (2R,3S) enantiomer (which gives the unnatural diastereomer), racemic trans material (which yields a 1:1 mixture requiring separation), or cis-configured epoxyaldehydes (which produce cis-azetidinones with different ring geometry). The chromatographic stability of the epoxyaldehyde further supports multi-gram scale-up without decomposition losses [1].

Regioselective Nucleophilic Ring-Opening for β-Substituted Phenylpropanal Derivatives

When the synthetic objective is regioselective ring-opening at the β-carbon (benzylic position) to access 2-hydroxy-3-substituted-3-phenylpropanal derivatives, the formyl substituent's electron-withdrawing character provides predictable β-directing effects. This is supported by the quantitative regioselectivity data from Bonini and Lupattelli, showing that EWG-substituted trans-2,3-diaryloxiranes undergo exclusive β-opening (>95%) under LiBr/Amberlyst 15 conditions . In contrast, alkyl-substituted phenyloxiranes (e.g., 2-methyl-3-phenyloxirane) give mixed regioselectivity with α-opening predominating (81% α, 19% β) . This scenario is particularly relevant for the synthesis of chiral β-amino alcohol ligands and chiral bases, where the (2S,3S) stereochemistry combined with predictable β-regioselectivity enables a two-step sequence: regio- and stereospecific ring-opening followed by aldehyde functionalization.

Biocatalytic Kinetic Resolution and Enantiopurity Upgrade of Phenyloxirane Libraries

For laboratories developing epoxide hydrolase-based biocatalytic processes, the differential hydrolysis rates of (S,S)- vs. (R,R)-phenyloxiranes by human and mouse sEH provide a basis for kinetic resolution. The Tetrahedron: Asymmetry study demonstrates that human sEH can resolve racemic 3-phenylglycidol to yield (2R,3R)-3-phenylglycidol in 31% yield with high enantiopurity, by preferentially hydrolyzing the (S,S)-enantiomer [2]. Extending this principle, (2S,3S)-2-formyl-3-phenyloxirane can serve as either the substrate for hydrolysis (to produce (2S,3S)-2,3-dihydroxy-3-phenylpropanal) or as the recovered unreacted enantiomer in a resolution process targeting the (2R,3R)-enantiomer. The opposite enantioselectivity of cress sEH (which prefers (R,R)-substrates) provides a complementary biocatalytic option [2].

Procurement Quality Assurance: Batch Verification Protocol for Stereochemical Identity

Given the documented CAS registry ambiguity—where CAS 121651-02-3 is authoritatively registered as (2S,3R) under 9CI nomenclature but marketed by vendors as (2S,3S)—this compound exemplifies a procurement scenario where incoming quality control must include stereochemical verification. The identical InChI Key (MNDACYSEJXGHML-RKDXNWHRSA-N) across both naming conventions confirms they refer to the same physical enantiomer, but the inconsistency necessitates a verification protocol: (a) confirmation of trans configuration by ¹H NMR (J₂,₃ coupling constant), (b) chiral HPLC or SFC comparison against the enantiomeric standard (CAS 126720-47-6), and (c) optical rotation measurement [3]. This scenario directly addresses the procurement risk highlighted in Section 2 and is particularly relevant for GMP or GLP environments where traceable stereochemical identity is mandatory.

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